5-Bromo-4-chloro-3-indoxyl choline phosphate
Overview
Description
5-Bromo-4-chloro-3-indoxyl choline phosphate is a synthetic enzyme substrate used primarily for detecting phosphatidylcholine-specific phospholipase C. This compound is notable for its role in biochemical assays and diagnostic applications due to its ability to produce a colorimetric change upon enzymatic hydrolysis .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl choline phosphate, also known as 5-Bromo-4-chloro-1H-indol-3-yl (2-(trimethylammonio)ethyl) phosphate, is alkaline phosphatase . Alkaline phosphatase is an enzyme that plays a crucial role in various biological processes, including protein dephosphorylation.
Mode of Action
This compound acts as a chromogenic substrate for alkaline phosphatase . The compound is hydrolyzed by the enzyme to produce 5-bromo-4-chloro-3-indoxyl . This product is then oxidized by atmospheric oxygen to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo .
Biochemical Pathways
The compound is involved in the detection of alkaline phosphatase activity in various biochemical pathways . It is used in applications such as immunoblotting, in situ hybridization, and immunohistochemistry, often in combination with nitro blue tetrazolium chloride (NBT) .
Pharmacokinetics
It is known that the compound is provided in two salt forms: the disodium salt, which is soluble in water, and the p-toluidine form, which is soluble in dimethylformamide . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The action of this compound results in the formation of an insoluble dark blue diformazan precipitate . This color change allows for the sensitive colorimetric detection of alkaline phosphatase activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its efficacy and stability . Additionally, the presence of atmospheric oxygen is necessary for the oxidation of 5-bromo-4-chloro-3-indoxyl to form the blue dye .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indoxyl choline phosphate plays a crucial role in biochemical reactions as a substrate for phospholipase enzymes. It interacts with phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of the phosphate group. This interaction results in the formation of a colored product, which can be easily detected and measured. The compound’s ability to produce a visible color change upon enzymatic reaction makes it a valuable tool in biochemical assays .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in the hydrolysis of phosphatidylcholine, a key component of cell membranes. This hydrolysis can impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in these processes highlights its importance in studying cellular functions and mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with phospholipase enzymes. The compound acts as a substrate, and upon enzymatic hydrolysis, it releases 5-bromo-4-chloro-3-indoxyl, which undergoes further oxidation to form a colored product. This mechanism allows researchers to monitor enzyme activity and study the molecular interactions involved in phospholipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that the compound maintains its activity and effectiveness in in vitro and in vivo experiments, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively serves as a substrate for phospholipase enzymes without causing adverse effects. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to phospholipid metabolism. It interacts with enzymes such as phosphatidylcholine-specific phospholipase C, leading to the hydrolysis of phosphatidylcholine and the release of choline phosphate. This interaction affects metabolic flux and metabolite levels, providing insights into the regulation of phospholipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with phospholipase enzymes. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indoxyl choline phosphate involves several steps. One efficient approach includes the bromination and chlorination of indoxyl derivatives followed by phosphorylation. The reaction conditions typically involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indoxyl choline phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of indigo derivatives.
Reduction: This reaction can result in the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium azide can be employed for substitution reactions.
Major Products Formed
Oxidation: Indigo derivatives.
Reduction: Dehalogenated indoxyl derivatives.
Substitution: Various substituted indoxyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-4-chloro-3-indoxyl choline phosphate is widely used in scientific research, including:
Chemistry: As a substrate in enzyme assays to study phospholipase activity.
Biology: In histochemical staining to visualize enzyme activity in tissues.
Medicine: In diagnostic assays for detecting specific enzymes in clinical samples.
Industry: In the development of biosensors and diagnostic kits.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indoxyl phosphate: Similar in structure but lacks the choline moiety.
5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid: Used as a substrate for β-glucuronidase.
5-Bromo-4-chloro-3-indoxyl-β-D-galactopyranoside: Used as a substrate for β-galactosidase.
Uniqueness
5-Bromo-4-chloro-3-indoxyl choline phosphate is unique due to its specific application in detecting phosphatidylcholine-specific phospholipase C. The presence of the choline moiety allows for selective interaction with this enzyme, making it a valuable tool in biochemical assays and diagnostic applications .
Properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN2O4P/c1-17(2,3)6-7-20-22(18,19)21-11-8-16-10-5-4-9(14)13(15)12(10)11/h4-5,8,16H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXURLIMPJNXOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC1=CNC2=C1C(=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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